molecular formula C21H18Br3N3 B4773735 1,3,5-tris(4-bromophenyl)-1,3,5-triazinane CAS No. 102310-99-6

1,3,5-tris(4-bromophenyl)-1,3,5-triazinane

Cat. No.: B4773735
CAS No.: 102310-99-6
M. Wt: 552.1 g/mol
InChI Key: QJPPRGNVDBCCMU-UHFFFAOYSA-N
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Description

1,3,5-Tris(4-bromophenyl)-1,3,5-triazinane (CAS 102310-99-6) is a substituted 1,3,5-triazacyclohexane derivative of significant interest in chemical research and material science. This compound features a central triazinane ring, which consistently adopts a chair conformation, as confirmed by X-ray crystallography . The molecule is functionalized with three electron-withdrawing 4-bromophenyl groups, which profoundly influence its solid-state packing and intermolecular interactions. This compound serves as a versatile building block and model system in various research areas. Its well-defined structure makes it an excellent candidate for studying halogen bonding and other non-covalent interactions in crystal engineering . Recent investigations have explored its potential as a scaffold in medicinal chemistry, with molecular docking studies suggesting promising antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus . Furthermore, its structural properties are valuable for the synthesis and analysis of star-shaped molecules and other complex architectures . Researchers will find the compound characterized by spectroscopic methods, including FT-IR and NMR . It is typically supplied as a high-purity solid. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1,3,5-tris(4-bromophenyl)-1,3,5-triazinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Br3N3/c22-16-1-7-19(8-2-16)25-13-26(20-9-3-17(23)4-10-20)15-27(14-25)21-11-5-18(24)6-12-21/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPPRGNVDBCCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CN(CN1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Br3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365280
Record name 1,3,5-Triazine, 1,3,5-tris(4-bromophenyl)hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102310-99-6
Record name 1,3,5-Triazine, 1,3,5-tris(4-bromophenyl)hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies and Mechanistic Investigations

Diverse Synthetic Routes to 1,3,5-Tris(4-bromophenyl)-1,3,5-triazinane

The primary and most direct route to this compound involves the condensation of an aromatic amine with formaldehyde (B43269). This method is a cornerstone in the synthesis of 1,3,5-triazinane (B94176) derivatives.

Condensation Reactions with Aromatic Amines and Formaldehyde

The synthesis of this compound is achieved through the acid-catalyzed condensation reaction of 4-bromoaniline (B143363) with formaldehyde. In this reaction, three equivalents of 4-bromoaniline react with six equivalents of formaldehyde to form the hexahydro-1,3,5-triazine ring. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF), and can be catalyzed by a variety of acids. The general reaction is as follows:

3 C₆H₄BrNH₂ + 6 CH₂O → (C₆H₄Br-N-CH₂)₃ + 3 H₂O

The mechanism of this reaction is thought to proceed through the initial formation of an N-hydroxymethyl derivative from the reaction of 4-bromoaniline and formaldehyde. This is followed by dehydration to form a Schiff base (imine), which then trimerizes to yield the stable 1,3,5-triazinane ring. The presence of the bromine atom on the phenyl ring can influence the reactivity of the amine and the properties of the final product. A similar methodology has been successfully employed in the synthesis of related compounds, such as 1,3-bis(4-bromophenyl)-5-propyl-1,3,5-triazinane, which is formed from the condensation of n-propylamine and 4-bromoaniline with formaldehyde in a basic solution. eurjchem.comresearchgate.net

Exploration of Catalytic Systems for Triazinane Formation

Various catalytic systems have been explored to enhance the efficiency and selectivity of 1,3,5-triazinane formation. For the synthesis of 1,3,5-trisubstituted-1,3,5-triazinanes, both acid and base catalysis can be employed. Acid catalysts, such as hydrochloric acid or p-toluenesulfonic acid, facilitate the dehydration steps in the condensation reaction.

In a broader context of triazine synthesis, Lewis acids have also been shown to be effective. For instance, silica-supported Lewis acids have been used for the cyclotrimerization of nitriles to form 1,3,5-triazines, offering an environmentally benign alternative to more hazardous catalysts. chim.itresearchgate.net While this is for a different class of triazines, the principle of using solid acid catalysts could potentially be adapted for the synthesis of 1,3,5-triazinanes, simplifying catalyst recovery and product purification.

The choice of catalyst can significantly impact the reaction rate and yield. For instance, in related amidation reactions using triazine derivatives, the basicity of tertiary amine catalysts was found to influence the reaction yield. researchgate.net This suggests that a careful selection of the catalyst system is crucial for optimizing the synthesis of this compound.

Yield Optimization and Scalability Considerations in this compound Synthesis

Optimizing the yield and ensuring the scalability of the synthesis are critical for the practical application of this compound. Key parameters that can be adjusted to improve the yield include reaction temperature, reaction time, solvent, and the molar ratio of the reactants.

For example, in the synthesis of other 1,3,5-triazine (B166579) derivatives, microwave irradiation has been shown to significantly reduce reaction times from hours to minutes and improve yields. chim.itmdpi.com This technique offers rapid and uniform heating, which can prevent the formation of side products.

The table below presents a hypothetical set of reaction conditions for the synthesis of this compound, based on typical procedures for similar compounds.

ParameterCondition
Reactants4-bromoaniline, Formaldehyde
Molar Ratio (Amine:Formaldehyde)1:2
SolventEthanol
Catalystp-Toluenesulfonic acid
TemperatureReflux (78 °C)
Reaction Time4-6 hours
YieldModerate to High

For scalability, moving from laboratory-scale batches to larger industrial production requires careful consideration of heat management, mixing efficiency, and downstream processing for product isolation and purification. The use of flow chemistry reactors could offer a more controlled and scalable approach compared to traditional batch reactors.

Precursor Design and Functionalization for this compound Derivatives

The this compound scaffold serves as a versatile precursor for the design and synthesis of more complex and functionalized derivatives. rsc.org The bromine atoms on the phenyl rings are particularly useful functional handles for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and acetylenic groups, thereby enabling the fine-tuning of the molecule's electronic and photophysical properties.

For instance, a Suzuki coupling reaction could be employed to replace the bromine atoms with other aryl groups, leading to the formation of extended π-conjugated systems. Such modifications are of interest for applications in materials science, including organic light-emitting diodes (OLEDs) and sensors. nih.gov

Furthermore, the nitrogen atoms within the triazinane ring itself can potentially be functionalized, although this is generally less common than modification of the N-aryl substituents. The design of precursors often involves selecting appropriately substituted anilines to introduce desired functionalities from the outset of the synthesis.

Green Chemistry Approaches in Triazinane Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods, and the synthesis of triazinanes is no exception. Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

Microwave-assisted synthesis is a prominent green chemistry technique that has been successfully applied to the synthesis of various 1,3,5-triazine derivatives. mdpi.comresearchgate.net This method can dramatically shorten reaction times and often leads to higher yields and cleaner reaction profiles compared to conventional heating. chim.it Another promising green approach is the use of ultrasound, or sonochemistry, which can also accelerate reactions and improve yields, often in aqueous media, thereby reducing the need for volatile organic solvents. mdpi.comnih.gov

Solvent selection is another key aspect of green chemistry. The use of water or other environmentally benign solvents is highly desirable. For the condensation of amines and formaldehyde, water can be a suitable solvent, especially when combined with techniques like phase-transfer catalysis to facilitate the reaction between organic and aqueous phases. mdpi.com Furthermore, solvent-free reaction conditions, where the neat reactants are mixed and heated, represent an ideal green chemistry scenario, minimizing waste and simplifying product work-up. chim.itresearchgate.net

The development of reusable catalysts, such as the aforementioned solid acid catalysts, also aligns with the principles of green chemistry by reducing catalyst waste and cost.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is an indispensable tool for probing the precise three-dimensional structure of molecules in solution. For 1,3,5-tris(4-bromophenyl)-1,3,5-triazinane, NMR studies are crucial for determining the conformation of the central triazinane ring and the orientation of the bulky 4-bromophenyl substituents.

The hexahydro-1,3,5-triazine ring is a saturated heterocycle that typically adopts a chair conformation to minimize steric strain. wikipedia.org In the case of this compound, crystal structure analysis has shown that the triazinane ring indeed exists in a chair conformation. nih.gov The three 4-bromophenyl substituents are arranged with two in diaxial positions and the third in an equatorial position, a conformation denoted as eaa (equatorial-axial-axial). nih.gov This specific arrangement is a key factor in interpreting the NMR spectra.

¹H NMR Spectroscopic Assignments and Interpretations

For this compound, the protons of the triazinane ring (CH₂) would give rise to signals whose chemical shifts and splitting patterns are highly dependent on the ring's conformation and the orientation of the adjacent nitrogen substituents. The axial and equatorial protons on the same carbon atom would be diastereotopic and are expected to show geminal coupling. Furthermore, due to the eaa conformation, the chemical environments of the three 4-bromophenyl groups would differ, potentially leading to a more complex aromatic region in the spectrum than observed for the symmetrically substituted trithione analogue.

Table 1: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Notes
Aromatic CH ~7.0 - 7.8 m Complex multiplets due to differing environments of the three aryl rings.
Triazinane CH₂ (axial) ~4.0 - 5.0 d or dd Shifted downfield due to proximity to nitrogen.

¹³C NMR Spectroscopic Analysis of Core and Peripheral Environments

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For this compound-2,4,6-trithione, the aromatic carbons of the 4-bromophenyl group appear at δ = 142.5 (C-N), 133.1 (CH), 130.1 (CH), and 122.9 (C-Br) ppm. mdpi.com The thione carbons (C=S) are observed at δ = 172.1 ppm. mdpi.com

In this compound, the methylene (B1212753) carbons of the triazinane ring are expected to appear in the range of 60-80 ppm. The distinct environments of the three 4-bromophenyl groups in the eaa conformation could result in separate signals for the corresponding carbons in each ring, although these differences might be subtle.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (ppm) Notes
Triazinane CH₂ ~60 - 80 Carbons of the heterocyclic core.
Aromatic C-N ~140 - 145 Quaternary carbon attached to nitrogen.
Aromatic C-Br ~120 - 125 Quaternary carbon attached to bromine.

Vibrational Spectroscopy for Bond Characterization

Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups and characterize the bonding within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopic Profiling

The FT-IR spectrum of a molecule reveals the characteristic vibrational frequencies of its bonds. For this compound, key absorptions are expected for the C-N, C-H, and C-Br bonds, as well as the aromatic C=C stretching vibrations. The related trithione compound shows strong bands for C-N stretching at 1344 cm⁻¹ and 1255 cm⁻¹. mdpi.com Similar C-N stretching vibrations would be present in the spectrum of the target compound.

Table 3: Expected FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium
Aliphatic C-H Stretch 3000 - 2850 Medium
Aromatic C=C Stretch 1600 - 1450 Medium to Strong
C-N Stretch 1350 - 1250 Strong

Raman Spectroscopy for Specific Vibrational Modes

Raman spectroscopy often provides complementary information to FT-IR, particularly for non-polar bonds. In the case of this compound-2,4,6-trithione, Raman spectroscopy highlights the C=C stretching of the aromatic ring at 1579 cm⁻¹ and a very strong C=S vibration at 440 cm⁻¹. mdpi.com For the target compound, the symmetric vibrations of the 4-bromophenyl groups would be prominent in the Raman spectrum.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule.

For this compound-2,4,6-trithione, the protonated molecule [M+H]⁺ is observed at m/z = 639.7817. mdpi.com For this compound, the expected exact mass is lower due to the absence of the three sulfur atoms and the presence of six additional hydrogen atoms. The fragmentation of the triazinane ring would likely involve cleavages of the C-N bonds, leading to the formation of fragments corresponding to the 4-bromophenyl-substituted units. The dissociation of the triazinane ring can proceed through various pathways, often initiated by cleavage of the bonds of the heterocyclic core.

Table 4: Chemical Compounds Mentioned

Compound Name
This compound
This compound-2,4,6-trithione
Formaldehyde (B43269)
4-bromoaniline (B143363)

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. Through the diffraction of X-rays by the electron clouds of the constituent atoms, a three-dimensional map of electron density can be generated, revealing precise bond lengths, angles, and conformational details.

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction analysis of this compound reveals a detailed molecular architecture. nih.gov The central 1,3,5-triazinane (B94176) ring adopts a stable chair conformation. nih.gov In this conformation, the three 4-bromophenyl substituents are not arranged symmetrically. Instead, two of the bulky bromophenyl groups occupy diaxial positions, while the third is found in an equatorial orientation, leading to an eaa (equatorial-axial-axial) conformational isomer. nih.gov

The torsion angles around the nitrogen-carbon bonds within the triazinane ring are reported to be in the range of 55.6(5)° to 60.1(5)°, which is characteristic of a saturated six-membered heterocyclic ring in a chair form. nih.gov This specific arrangement highlights the steric influences of the large aromatic substituents on the geometry of the central triazinane core.

A summary of the crystallographic data is presented in the table below.

Parameter Value
Chemical Formula C₂₁H₁₈Br₃N₃·CH₂Cl₂
Molecular Weight 637.04 g/mol
Crystal System Triclinic
Space Group P-1
a (Å) 6.0588 (2)
b (Å) 14.3762 (6)
c (Å) 15.1617 (6)
α (°) 65.323 (3)
β (°) 89.759 (2)
γ (°) 80.259 (2)
Volume (ų) 1179.46 (8)
Z 2
Temperature (K) 295
Data sourced from Chebbah et al. nih.gov

Examination of Crystalline Packing and Lattice Solvents

The supramolecular assembly of this compound in the solid state is dictated by non-covalent interactions. The crystal structure is organized into alternating layers that are parallel to the (010) crystallographic plane. nih.gov The packing of these layers is primarily stabilized by van der Waals forces, which collectively create a three-dimensional network. nih.gov

Surface-Sensitive Spectroscopic Techniques for Thin Films and Interfaces

While X-ray crystallography provides bulk structural information, surface-sensitive techniques are necessary to probe the elemental composition and electronic states at the material's surface, which are crucial for applications in electronics and materials science.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique that provides quantitative elemental composition and chemical state information. By irradiating a material with X-rays and analyzing the kinetic energy of the emitted photoelectrons, the binding energies of core-level electrons can be determined, which are characteristic of each element and its oxidation state.

A review of the current scientific literature did not yield specific experimental XPS data for this compound. Such an analysis would be expected to confirm the presence of carbon, nitrogen, and bromine, and provide insight into the chemical environment of each element, for instance, by distinguishing between the different carbon and nitrogen environments within the triazinane and phenyl rings.

X-ray Absorption Spectroscopy (XAS) for Electronic Structure in Assembled Systems

X-ray Absorption Spectroscopy (XAS) is a technique used to determine the local geometric and/or electronic structure of matter. By tuning the X-ray energy through an absorption edge of a specific element, fine structures in the absorption spectrum, known as X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can reveal information about the oxidation state, coordination chemistry, and the distances, coordination number, and species of the atoms immediately surrounding the selected element.

Specific experimental XAS data for this compound were not found in the surveyed literature. A Br K-edge XAS study could, for example, provide detailed information on the local environment of the bromine atoms and their interaction with neighboring molecules in thin films or assembled systems.

Computational and Theoretical Investigations of 1,3,5 Tris 4 Bromophenyl 1,3,5 Triazinane

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, conformational energies, and electronic properties of chemical compounds.

The 1,3,5-triazinane (B94176) ring, a saturated six-membered heterocycle, can adopt several conformations due to the pyramidal arrangement of bonds at the nitrogen atoms. For a trisubstituted triazinane like 1,3,5-tris(4-bromophenyl)-1,3,5-triazinane, a variety of chair and boat conformations are theoretically possible. The chair conformations are typically of lower energy and include four main types based on the axial (a) or equatorial (e) positions of the substituents: eee, eea, eaa, and aaa. chim.it

Experimental studies on the crystalline form of this compound (as a dichloromethane (B109758) monosolvate) have determined its solid-state conformation. chim.it X-ray crystallography reveals that the triazinane ring adopts a chair conformation where two of the 4-bromophenyl substituents are in diaxial positions and the third is in an equatorial arrangement (eaa). chim.it The torsion angles around the N-C bonds within the triazinane ring are reported to be in the range of 55.6° to 60.1°. chim.it

While specific DFT calculations optimizing the geometry of all possible conformers and defining the complete conformational energy landscape for this exact molecule are not detailed in the available literature, the experimentally determined eaa conformation represents a stable, low-energy state for the molecule in the solid phase. chim.it Theoretical optimization would typically start with these known coordinates to find the local energy minimum and explore other conformers to map the potential energy surface.

Table 1: Possible Chair Conformations of this compound

ConformerSubstituent PositionsExperimentally Observed in Solid State
eaaOne equatorial, two axialYes chim.it
eeeThree equatorialNot Observed
eeaTwo equatorial, one axialNot Observed
aaaThree axialNot Observed

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting chemical reactivity and electronic properties. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. koreascience.krmdpi.com

DFT calculations are the standard method for determining the energies and spatial distributions of these frontier orbitals. For 1,3,5-triazine (B166579) derivatives, studies show that the HOMO-LUMO gap can be tuned by changing the substituents on the triazine ring. koreascience.krcolab.ws However, specific computational studies detailing the HOMO energy, LUMO energy, HOMO-LUMO gap, and the nature of electronic transitions for this compound have not been found in the reviewed literature. Such an analysis would be crucial to understand its electronic behavior, potential as an electronic material, and UV-visible absorption properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Aggregation

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique allows for the investigation of the dynamic behavior of compounds in various phases and the processes of aggregation and self-assembly.

The initial stages of crystallization from a solution often involve the formation of transient, disordered prenucleation clusters. nih.gov MD simulations, particularly advanced techniques like metadynamics, can be used to model these early aggregation events that are often difficult to characterize experimentally. nih.gov

While MD simulations have been successfully used to study the formation of prenucleation clusters for the related compound 1,3,5-tris(4-bromophenyl)benzene (B1296842) in solution nih.gov, specific MD studies simulating the prenucleation and aggregation behavior of this compound were not identified in the available research. Such simulations would provide insight into its crystallization mechanism and the supramolecular interactions that govern its self-assembly from solution.

The packing of molecules in a crystal is governed by a complex network of intermolecular interactions. Computational methods can complement experimental data to provide a detailed understanding of these forces.

In the solid state, the crystal structure of this compound is stabilized primarily by van der Waals interactions. chim.it The packing arrangement consists of alternating layers of the triazinane molecules and the dichloromethane solvent molecules. chim.it Notably, classical hydrogen-bonding interactions are reported to be absent in the crystal structure. chim.it Computational techniques such as Hirshfeld surface analysis are often used to quantify the various intermolecular contacts (e.g., H···H, C···H, Br···H) that contribute to the stability of the condensed phase, but specific studies applying these methods to this compound are not present in the searched literature.

Table 2: Summary of Intermolecular Interactions

Interaction TypePresence in this compound
Van der Waals ForcesDominant stabilizing force in the crystal structure. chim.it
Classical Hydrogen BondsAbsent in the crystal structure. chim.it
Halogen Bonds (Br···N/O)Not explicitly reported in the crystallographic analysis.
π-π StackingNot explicitly reported as a dominant interaction.

Computational Studies of Non-Covalent Interactions within this compound Assemblies

Theoretical investigations on similar molecular systems often employ methods like DFT to calculate interaction energies and geometric parameters of molecular assemblies. mdpi.comresearchgate.net The quantum theory of “atoms-in-molecules” (QTAIM) and molecular electrostatic potential (MEP) calculations are also used to characterize and rationalize the observed non-covalent contacts. mdpi.comresearchgate.net For instance, in other N-substituted 1,3,5-triazinanes, DFT calculations have been successfully used to energetically characterize C-H···π and C-H···O hydrogen bonding interactions. mdpi.comresearchgate.net

Halogen Bonding (C-Br···X Interactions)

Halogen bonding is a crucial directional interaction that can be anticipated in the assemblies of this compound due to the presence of bromine atoms. This interaction involves the electrophilic region on the bromine atom (the σ-hole) and a nucleophilic site on an adjacent molecule, which could be a nitrogen or another bromine atom.

Computational studies on related bromophenyl compounds have provided insights into the nature of C-Br···X interactions. DFT calculations are a primary tool for quantifying the strength and geometry of these bonds. For example, in analogous systems, the interaction energies and key geometric parameters of halogen bonds are determined computationally.

Table 1: Representative Geometric Parameters for Halogen Bonds in Related Organic Compounds

Interaction TypeDonor-Acceptor Distance (Å)Angle (°) (C-Br···X)
C–Br···N2.8 - 3.2160 - 175
C–Br···O2.9 - 3.3155 - 170
C–Br···Br3.3 - 3.6150 - 165 (Type I) / 90-120 (Type II)

Note: The data in this table is illustrative and based on computational studies of various organic molecules containing C-Br bonds, representing typical ranges for such interactions.

Hydrogen Bonding Interactions

While classical hydrogen bonds (e.g., O-H···N, N-H···O) are absent in this compound itself, weaker C-H···N and C-H···π hydrogen bonds are expected to play a significant role in its crystal packing. The triazinane ring and the bromophenyl groups offer multiple proton donor (C-H) and acceptor (N atoms, π-systems of the aromatic rings) sites.

Table 2: Calculated Interaction Energies for Weak Hydrogen Bonds in Analogous Triazinane Systems

Interaction TypeDistance (Å) (H···Acceptor)Angle (°) (C-H···Acceptor)Interaction Energy (kcal/mol)
C-H···N2.4 - 2.8130 - 160-1.5 to -3.0
C-H···π2.6 - 3.0120 - 150-1.0 to -2.5

Note: These values are representative and derived from DFT calculations on N-substituted 1,3,5-triazinanes and are intended to illustrate the typical strength of such interactions. mdpi.comresearchgate.net

π-Stacking and Aromatic Interactions

The presence of three bromophenyl rings in this compound suggests that π-stacking and other aromatic interactions are key contributors to the stability of its molecular assemblies. These interactions can occur between the phenyl rings of adjacent molecules.

Computational studies on π-stacked systems, including those involving triazine rings, have been performed to understand the geometry and energetics of these interactions. rsc.orgnih.gov DFT with dispersion corrections (e.g., PBE1PBE-D3) is often employed to accurately model these non-covalent forces. mdpi.comresearchgate.net Geometries are typically characterized by the interplanar distance between the aromatic rings and their relative displacement.

In a computational investigation of a π-stacked phenylacetylene and 1,3,5-triazine heterodimer, DFT and MP2 calculations were used to establish the formation of a displaced π-stacked structure. rsc.org Similarly, studies on the nucleation of 1,3,5-tris(4-bromophenyl)benzene, a structurally related molecule, indicate that interactions between the aromatic cores are the primary supramolecular motif in both pre-nucleation clusters and the crystalline state. nih.gov

Table 3: Typical Geometries and Energies for π-Stacking Interactions from Computational Studies

Interaction TypeInterplanar Distance (Å)Displacement (Å)Interaction Energy (kcal/mol)
Phenyl-Phenyl (Parallel Displaced)3.4 - 3.81.2 - 1.8-2.0 to -5.0
Phenyl-Phenyl (T-shaped)4.5 - 5.5 (H to centroid)N/A-1.5 to -3.0

Note: This table presents typical values for π-stacking interactions involving phenyl rings, based on computational studies of various aromatic systems. nih.gov

Supramolecular Architectures and Self Assembly of 1,3,5 Tris 4 Bromophenyl 1,3,5 Triazinane

Two-Dimensional (2D) Self-Assembly on Surfaces

Direct experimental studies on the two-dimensional self-assembly of 1,3,5-tris(4-bromophenyl)-1,3,5-triazinane on surfaces are not extensively documented in the current scientific literature. However, significant insights can be drawn from the behavior of its close structural analogues, which share similar symmetry and peripheral functional groups. The primary difference lies in the core structure: the target compound possesses a flexible, non-planar triazinane ring, whereas its well-studied analogues feature a rigid, planar triazine or benzene (B151609) core. This difference in core geometry is expected to profoundly influence the resulting supramolecular assemblies.

Scanning Tunneling Microscopy (STM) of Self-Assembled Monolayers

While no specific Scanning Tunneling Microscopy (STM) studies for this compound are available, research on its planar analogue, 2,4,6-tris(4-bromophenyl)-1,3,5-triazine (B1294791) (BPT), provides a valuable comparative framework. STM investigations of BPT on highly oriented pyrolytic graphite (B72142) (HOPG) and single-layer graphene (SLG) have revealed the formation of distinct self-assembled structures. nih.govchim.it High-resolution STM images show that BPT molecules can organize into both compact and more loosely packed patterns. nih.gov For instance, on graphite, star-shaped BPT molecules have been observed to form different assembly patterns with varying packing densities. nih.govchim.it The non-planar nature of the triazinane ring in this compound, with its axial and equatorial substituents, would likely lead to more complex and less predictable 2D packing compared to the flat-lying BPT.

Substrate Effects on Self-Assembly Patterns (e.g., Graphite, Graphene, Gold)

The choice of substrate plays a critical role in directing the self-assembly of surface-adsorbed molecules. Studies on analogues of this compound demonstrate this principle effectively. For 2,4,6-tris(4-bromophenyl)-1,3,5-triazine (BPT), the assembly pattern differs significantly between graphite and graphene surfaces. nih.govchim.it On highly oriented pyrolytic graphite (HOPG), BPT tends to form compact and loose assembly patterns, whereas on single-layer graphene (SLG) on a copper foil, it forms a porous structure with hexagonal-like cavities. nih.govchim.it

Similarly, the self-assembly of 1,3,5-tris(4-bromophenyl)benzene (B1296842) (TBB), another planar analogue, has been studied on Ag(111) and Si(111)-(√3 × √3)-Ag surfaces. On the Ag(111) surface, a periodic arrangement of TBB molecules is observed, driven by a cooperative interplay between molecule-substrate interactions and intermolecular halogen bonds. rsc.org In contrast, on the Si(111)-(√3 × √3)-Ag surface, two different arrangements, one periodic and one random, are seen. rsc.org The on-surface synthesis of covalent organic frameworks from TBB has also been shown to be dependent on the choice of substrate, with different outcomes on graphite(001), Cu(111), and Ag(110). researchgate.net These findings underscore that the interplay between molecule-molecule and molecule-substrate interactions is a key determinant of the final supramolecular architecture. nih.govrsc.org The flexible conformation of this compound would add another layer of complexity to these substrate-dependent assembly processes.

Control of Self-Assembly through External Factors (e.g., Solvent, Temperature)

External factors such as solvent and temperature are powerful tools for controlling molecular self-assembly. While specific studies on controlling the 2D self-assembly of this compound are lacking, its crystallization behavior provides some clues. The compound has been crystallized from a dichloromethane (B109758) solution, indicating the solvent's role in the formation of its three-dimensional ordered structure. rsc.orgnih.gov In the resulting crystal, dichloromethane molecules are incorporated into the lattice, sandwiched between layers of the triazinane derivative. rsc.orgnih.gov This suggests that solvent molecules can co-assemble and play a templating or stabilizing role. Temperature is also a critical parameter, as demonstrated in studies of its analogues where annealing is often used to promote the formation of ordered covalent networks from self-assembled precursors.

Formation of Porous Nanoarchitectures

The ability to form porous networks is a hallmark of many tri-substituted, C3-symmetric molecules. Research on the planar analogue 2,4,6-tris(4-bromophenyl)-1,3,5-triazine (BPT) has shown that it can form a porous structure with hexagonal-like cavities when self-assembled on a single-layer graphene surface. nih.govchim.it This porosity arises from the specific intermolecular interactions and the star-shaped geometry of the molecule.

For this compound, its inherent three-dimensionality, with both axial and equatorial substituents on the chair-like triazinane ring, could potentially lead to the formation of more complex, three-dimensional porous networks in the solid state, rather than the 2D porous sheets seen in its planar counterparts. rsc.orgnih.gov However, detailed experimental evidence for the formation of such porous nanoarchitectures from this specific compound is not yet available.

Host-Guest Chemistry and Molecular Recognition

The potential for host-guest chemistry and molecular recognition in this compound remains largely unexplored. The formation of porous architectures is a prerequisite for host-guest chemistry, where the pores of a host molecule can encapsulate guest molecules. While its analogue, 2,4,6-tris(4-bromophenyl)-1,3,5-triazine, forms porous networks on certain surfaces, it is unclear if these would be stable for host-guest applications. nih.govchim.it

The crystal structure of this compound does show the inclusion of dichloromethane solvent molecules within its lattice, which can be considered a form of host-guest interaction in the solid state. rsc.orgnih.gov The layers of the triazinane derivative effectively create pockets that accommodate the solvent molecules. rsc.orgnih.gov This observation suggests a potential for this compound to act as a host for other small molecules, though further research is needed to explore the scope and selectivity of this behavior.

Crystal Engineering and Design of Ordered Solids

The crystal structure of this compound has been determined as a dichloromethane monosolvate. rsc.orgnih.gov X-ray diffraction studies reveal that the central 1,3,5-triazinane (B94176) ring adopts a distinct chair conformation. rsc.orgnih.gov In this conformation, two of the 4-bromophenyl substituents are situated in axial positions, while the third occupies an equatorial position. rsc.orgnih.gov

Below is a table summarizing the crystallographic data for this compound dichloromethane monosolvate. rsc.org

Parameter Value
Chemical Formula C₂₁H₁₈Br₃N₃·CH₂Cl₂
Molecular Weight 637.04 g/mol
Crystal System Triclinic
Space Group P-1
a (Å) 6.0588 (2)
b (Å) 14.3762 (6)
c (Å) 15.1617 (6)
α (°) 65.323 (3)
β (°) 89.759 (2)
γ (°) 80.259 (2)
Volume (ų) 1179.46 (8)
Z 2

Building Blocks for Covalent Organic Frameworks (COFs) and Porous Organic Frameworks (POFs)

Triazine-based compounds are exemplary building blocks for creating crystalline porous polymers like Covalent Organic Frameworks (COFs) and Porous Organic Frameworks (POFs). uni-duesseldorf.demdpi.com These materials are noted for their ordered structures, high porosity, and exceptional stability, making them suitable for applications in gas storage, separation, and catalysis. uni-duesseldorf.denih.gov The triazine unit's electron affinity is greater than that of benzene-based rings, which imparts enhanced stability to the resulting frameworks compared to those constructed from 1,3,5-benzene-linked nodes. acs.org

The synthesis of triazine-based COFs often involves condensation reactions, such as the Schiff base reaction between amine-functionalized triazines and aldehyde linkers. nih.gov This method is advantageous as it can proceed without a catalyst and results in crystalline, porous materials with high chemical and thermal stability. nih.gov For instance, a COF synthesized from 1,3,5-tris-(4-aminophenyl)triazine (TAPT) and 4,4′-biphenyldicarboxaldehyde yielded a material with a Brunauer–Emmett–Teller (BET) surface area of 1360 m²/g and thermal stability up to 490 °C. nih.gov

Another approach involves the direct polymerization of monomers that already contain the triazine ring, which avoids harsh reaction conditions. acs.org The synthesis of an interpenetrated triazine-based COF from CO2 has also been demonstrated, involving the condensation of melamine (B1676169) with 1,4-piperazinedicarboxaldehyde, a derivative of CO2 and piperazine. researchgate.netnih.gov This resulting COF showed a high BET surface area of 945 m² g⁻¹ and significant stability in both strong acids and bases. nih.gov

Characterization of these frameworks is comprehensive, employing techniques such as:

Spectroscopy: Solid-state NMR and Fourier-transform infrared (FTIR) spectroscopy confirm the formation of the network structure and the covalent bonds (e.g., imine linkages). nih.gov

X-ray Diffraction (XRD): Powder X-ray diffraction (PXRD) is used to confirm the crystallinity and determine the stacking structure (e.g., hexagonal) of the COF. acs.org

Microscopy: Scanning electron microscopy (SEM) provides insight into the morphology of the synthesized materials. researchgate.net

Thermal Analysis: Thermogravimetric analysis (TGA) is used to assess the thermal stability of the frameworks. mdpi.comacs.org

Porosity Analysis: Nitrogen or argon sorption isotherms at 77 K are measured to determine the BET surface area, pore volume, and pore size distribution. mdpi.comacs.org

Table 1: Properties of Select Triazine-Based Covalent Organic Frameworks

COF NameMonomersBET Surface Area (m²/g)Key Findings
HHU-COF-1 1,3,5-tris-(4-aminophenyl)triazine (TAPT) + 4,4′-biphenyldicarboxaldehyde1360High thermal stability (up to 490 °C) and permanent porosity. nih.gov
TPT-DMBD-COF 2,4,6-Tris(p-formylphenoxy)-1,3,5-triazine (TPT-CHO) + 2,2′-dimethyl-[1,1′-biphenyl]-4,4′-diamine (DMBD)279.5Highly crystalline, robust, and functions as an excellent absorbent for methylene (B1212753) blue. acs.org
CO₂-derived COF Melamine + 1,4-piperazinedicarboxaldehyde9453-fold interpenetrated structure with high stability against acid and base. nih.gov
CTF-0 1,3,5-tricyanobenzene~500 (crystalline) to ~2000 (amorphous)Porosity is highly dependent on reaction temperature and time. bohrium.com

The design of triazine-based frameworks allows for precise control over their properties. The choice of monomers and the type of covalent bonds significantly affect the resulting structure's crystallinity, surface area, porosity, and chemical stability. acs.org

Flexibility: While rigid linkers are common, the use of flexible linkers, such as those with ether linkages like 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine, can lead to unpredictable and sometimes advantageous properties, including increased crystallinity and larger cavity sizes. acs.org

Interpenetration: In some cases, the frameworks can form interpenetrated structures, where multiple independent networks are intertwined. A COF derived from CO2 and melamine formed a 3-fold interpenetrated structure of 2D layers, which still exhibited a high surface area. researchgate.netnih.gov

Functionalization: The properties of the framework can be tuned by using functionalized monomers. For example, fluorinated linkers have been used to create COFs with different gas separation properties compared to their non-fluorinated analogues. nih.gov Post-synthetic modification can also be employed to introduce new functionalities into the framework. nih.gov

An advanced method for fabricating large-area, uniform 2D COF films is through on-surface synthesis, typically performed under ultra-high vacuum conditions. rsc.orgresearchgate.net This bottom-up approach uses a substrate that can act as both a template and a catalyst for the polymerization of precursor molecules like 1,3,5-tris(4-bromophenyl)benzene, an analogue of the triazine compound. researchgate.netresearchgate.net

The choice of substrate is critical and directly influences the outcome of the synthesis. rsc.orgscilit.com

On an inert surface like graphite , the molecules may self-assemble but often require thermal activation to form covalent bonds, and the resulting domains can be limited in size.

On catalytically active metal surfaces like Cu(111) , Ag(110) , and Au(111) , the surface atoms can catalyze the dehalogenation and subsequent coupling of brominated precursors like 1,3,5-tris(4-bromophenyl)benzene. rsc.orgresearchgate.net This allows for the formation of extended, single-layer 2D covalent networks at lower temperatures than required in bulk synthesis. researchgate.netresearchgate.net Scanning tunneling microscopy (STM) is a key technique used to study the evolution of these on-surface reactions, from precursor adsorption to the final network structure. researchgate.net

Components in Optoelectronic Materials

The electron-deficient nature of the 1,3,5-triazine (B166579) ring makes it a powerful acceptor unit in the design of functional organic materials for optoelectronic applications. st-andrews.ac.ukchemrxiv.org This property is crucial for creating materials with efficient charge-transfer characteristics.

The 1,3,5-triazine moiety has become a cornerstone in the development of emitters for high-efficiency Organic Light-Emitting Diodes (OLEDs), particularly those based on Thermally Activated Delayed Fluorescence (TADF). st-andrews.ac.ukchemrxiv.org TADF materials allow OLEDs to harvest both singlet and triplet excitons for light emission, theoretically enabling 100% internal quantum efficiency.

The triazine core offers several advantages in TADF emitters:

Strong Electron Acceptor: Its electron-withdrawing character facilitates a significant separation between the Highest Occupied Molecular Orbital (HOMO), typically located on a donor part of the molecule, and the Lowest Unoccupied Molecular Orbital (LUMO), centered on the triazine acceptor. st-andrews.ac.uk This separation reduces the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which is essential for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state. researchgate.net

Structural Versatility: The triazine ring can be easily functionalized at its 2, 4, and 6 positions, allowing for the synthesis of a wide variety of donor-acceptor structures with fine-tuned properties. st-andrews.ac.uk

Device Stability: As a stable aromatic structure, the triazine core contributes to the operational stability and longevity of OLED devices. st-andrews.ac.uk

Researchers have successfully designed numerous triazine-based TADF emitters, often by linking carbazole (B46965) donors to the triazine core. st-andrews.ac.uk By modifying the donor strength or introducing electron-withdrawing groups, the emission color and device efficiency can be systematically tuned. researchgate.net For example, introducing CF3 and CN groups into a carbazole-triazine scaffold was shown to enhance intramolecular charge transfer, leading to a higher external quantum efficiency (EQE) of 13.5% in the resulting OLED. researchgate.net

Table 2: Performance of Selected Triazine-Based TADF Emitters in OLEDs

EmitterDonor MoietyHost MaterialMax. External Quantum Efficiency (EQEmax)Key Feature
o-CzTRZ Ortho-substituted CarbazolemCP17.5% (doped), 17.6% (non-doped)High efficiency in both doped and non-doped devices. st-andrews.ac.uk
m-CzTRZ Meta-substituted CarbazolemCP19.2% (doped), 16.7% (non-doped)High efficiency in both doped and non-doped devices. st-andrews.ac.uk
CzTRZCN Carbazole-13.5%Enhanced charge transfer via electron-withdrawing groups. researchgate.net

Derivatives of 1,3,5-triazine are recognized for their ability to absorb ultraviolet (UV) radiation, making them effective UV absorbers. sci-hub.seresearchgate.net An ideal UV absorber efficiently absorbs light in the 280-400 nm range while remaining transparent in the visible spectrum. sci-hub.se

The remarkable photostability of many triazine-based UV absorbers is attributed to an ultrafast, non-radiative deactivation pathway following photoexcitation. sci-hub.seresearchgate.net This mechanism often involves an Excited-State Intramolecular Proton Transfer (ESIPT). For the ESIPT mechanism to occur, the triazine derivative must possess a specific structure, typically a hydroxyl group on a phenyl ring positioned ortho to the point of attachment to the triazine ring. sci-hub.se

The process unfolds as follows:

Upon absorbing a UV photon, the molecule is promoted to an excited state.

In this excited state, a proton rapidly transfers from the hydroxyl group to a nearby nitrogen atom on the triazine ring. sci-hub.se

This transfer creates a transient keto-tautomer, which has a lower energy state.

The molecule then quickly returns to its original ground state by transferring the proton back, releasing the absorbed energy as harmless heat instead of undergoing photochemical degradation.

This rapid, cyclical process allows the molecule to dissipate UV energy repeatedly without breaking down, conferring high photostability. sci-hub.seresearchgate.net The presence of a strong intramolecular hydrogen bond between the hydroxyl proton and the triazine nitrogen in the ground state is a prerequisite for this protective mechanism. sci-hub.se A recently developed UV filter, tris-biphenyl triazine, demonstrates excellent photostability and broad-spectrum efficacy, highlighting the practical application of these principles. nih.gov

An Examination of the Chemical Compound this compound

This article provides a focused analysis of the chemical compound this compound, structured to detail its specific applications in advanced materials science. The content herein is based on available scientific literature concerning this specific molecule.

A single crystallographic study has confirmed the structure of this compound as this compound dichloromethane monosolvate. doaj.org In this structure, the central triazinane ring is in a chair conformation. The three 4-bromophenyl substituents are arranged with two in diaxial positions and one in an equatorial position. doaj.org

Interactive Table: Crystallographic Data for this compound dichloromethane monosolvate

PropertyValueSource
Molecular FormulaC21H18Br3N3·CH2Cl2 doaj.org
Crystal SystemMonoclinic doaj.org
Space GroupP21/c doaj.org
ConformationChair doaj.org
Substituent Positionstwo axial, one equatorial (eaa) doaj.org
N-C Bond Torsion Angles55.6(5)° - 60.1(5)° doaj.org

Applications in Advanced Materials Science

This section explores the documented applications of 1,3,5-tris(4-bromophenyl)-1,3,5-triazinane in the field of advanced materials.

A comprehensive review of published scientific literature and chemical databases did not yield any specific studies or data regarding the application of this compound as a material for separators in energy storage devices. Research in this area has been conducted on structurally related, but distinct, aromatic compounds such as 2,4,6-tris(3-bromophenyl)-1,3,5-triazine, which has been investigated as a coating for polyolefin separators in lithium metal batteries. nih.govresearchgate.net However, there is currently no available research detailing similar use for the saturated 1,3,5-triazinane-based compound.

Following a thorough literature search, no research findings were located that describe the use of this compound in the development of material composite blocks. The field has seen investigations into similar molecular structures, for instance, the benzene (B151609) analogue 1,3,5-tris(4-bromophenyl)benzene (B1296842), which has been studied for its formation of prenucleation clusters and its potential as a building block for covalent organic frameworks. researchgate.netresearchgate.netnih.gov Despite the structural similarities, there are no documented studies applying this compound for these purposes.

Reactivity, Functionalization, and Derivatization of 1,3,5 Tris 4 Bromophenyl 1,3,5 Triazinane

Functional Group Transformations on the Bromophenyl Moieties

The three 4-bromophenyl groups are key to the molecule's utility as a building block. The bromine atoms serve as versatile synthetic handles, allowing for a variety of functional group transformations. These transformations primarily involve metal-catalyzed cross-coupling reactions, which can replace the bromine with a wide array of other functional groups, thereby modifying the electronic and physical properties of the molecule.

The reactivity of the C-Br bond allows for its conversion into other functionalities. For example, palladium-catalyzed cyanation reactions could be employed to convert the bromo-substituents into nitrile groups. Similarly, Buchwald-Hartwig amination could introduce various primary or secondary amines. These transformations would proceed via standard palladium-catalyzed mechanisms, where an oxidative addition of the aryl bromide to a Pd(0) complex is the initial key step.

Derivatization at the Triazinane Core

The 1,3,5-triazinane (B94176) core is a saturated, six-membered ring containing alternating carbon and nitrogen atoms. Unlike its aromatic counterpart, the 1,3,5-triazine (B166579) ring, the triazinane core is generally less stable and susceptible to decomposition. These rings are typically formed by the condensation of an amine (in this case, 4-bromoaniline) and formaldehyde (B43269). This formation is often reversible, and the ring can be prone to hydrolysis, especially under acidic or basic conditions, which could lead to the release of formaldehyde.

This inherent instability significantly limits the possibilities for direct derivatization of the triazinane core. Aggressive reaction conditions required for many chemical transformations could lead to the degradation of the ring structure. Research on related hexahydro-1,3,5-triazine derivatives often focuses on reactions of substituents attached to the ring nitrogens rather than modification of the ring itself. For instance, studies on 1,3,5-triacryloylhexahydro-1,3,5-triazine (B1194398) show that reactions like thiol-ene additions can occur on the acryloyl groups without destroying the central triazinane ring, demonstrating that functionalization is feasible if it occurs on the N-substituents under mild conditions.

In contrast, the aromatic 1,3,5-triazine core, typically derived from cyanuric chloride, is exceptionally stable and allows for sequential, temperature-controlled nucleophilic substitution of its chloro-substituents, making it a highly versatile platform for creating complex, multi-substituted molecules. derpharmachemica.comwikipedia.orgarkat-usa.org The reactivity of the saturated 1,3,5-triazinane core is fundamentally different and much more constrained.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura) for Extended Structures

The most significant potential for elaborating the structure of 1,3,5-tris(4-bromophenyl)-1,3,5-triazinane lies in the palladium-catalyzed cross-coupling reactions of its three aryl bromide moieties. These reactions are powerful tools for forming new carbon-carbon bonds. rsc.org

The Sonogashira coupling reaction, which couples an aryl halide with a terminal alkyne, could be used to attach three alkyne-based arms to the central structure. wikipedia.orglibretexts.org This would typically involve a palladium catalyst (like Pd(PPh₃)₄), a copper(I) co-catalyst (such as CuI), and an amine base (like triethylamine). libretexts.orgorganic-chemistry.org The reaction proceeds under mild conditions and is highly efficient for creating arylalkyne structures. wikipedia.orgnih.gov By using this method, three extended, rigid, conjugated linkers could be installed on the molecule, transforming it from a simple substituted core into a star-shaped precursor for larger materials.

The Suzuki-Miyaura coupling is another cornerstone of cross-coupling chemistry, reacting an aryl halide with an organoboron compound (typically a boronic acid or ester). tcichemicals.com This reaction is exceptionally versatile due to the stability and low toxicity of the boronic acid reagents and its tolerance of a wide range of functional groups. mdpi.com Applying the Suzuki reaction to this compound would allow for the introduction of new aryl or vinyl groups, creating extended biaryl or stilbene-like structures. rsc.org This is a common strategy for synthesizing complex molecules for materials science and medicinal chemistry. mdpi.comnih.gov

The tables below summarize typical conditions for these reactions as applied to analogous aryl bromides.

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Bromides Interactive Data Table

Catalyst System Base Solvent Temperature Typical Yield Reference
Pd(PPh₃)₄ / CuI Triethylamine THF 65°C Good researchgate.net
PdCl₂(PPh₃)₂ / CuI Diethylamine N/A Room Temp High wikipedia.org
NHC-Pd(II)-Allyl None N/A N/A 75% nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides Interactive Data Table

Catalyst Base Solvent Temperature Typical Yield Reference
Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane 70-80°C Good mdpi.com
Pd(dppf)Cl₂ Ag₂CO₃ MeCN 80°C 81%
Pd(OAc)₂ / PPh₃ Na₂CO₃ Aqueous IPA Reflux ~70% acs.org

Surface-Induced Coupling Reactions for Macromolecular Structures

On-surface synthesis under ultra-high vacuum conditions provides a powerful bottom-up approach to construct well-defined, two-dimensional (2D) macromolecular structures, such as covalent organic frameworks (COFs). Molecules with multiple halogen substituents, like aryl bromides, are excellent precursors for this type of synthesis.

While direct studies on this compound for surface-induced coupling are not available, extensive research has been conducted on the closely related molecule, 1,3,5-tris(4-bromophenyl)benzene (B1296842) (TBB) . rsc.org This molecule possesses the same C₃ symmetric arrangement of three 4-bromophenyl groups, making it an excellent model for understanding the potential surface reactivity of the triazinane derivative.

In these experiments, TBB is deposited onto a catalytically active metal surface, such as Cu(111) or Ag(110). Upon heating, the surface catalyzes the cleavage of the carbon-bromine bonds. The resulting aryl radical species then couple with each other to form new carbon-carbon bonds, leading to the formation of a porous, honeycomb-like 2D polymeric network. The structure and quality of the resulting macromolecule are highly dependent on the choice of the substrate, as the surface mediates the reaction. researchgate.net It has been shown that the interplay between intermolecular interactions and molecule-substrate interactions governs the self-assembly and subsequent polymerization process.

Given the structural similarity, it is highly probable that this compound could function as a precursor for similar on-surface polymerization reactions. The three bromophenyl arms would act as linking points to form a 2D network. However, the stability of the central triazinane ring under the required thermal conditions for C-Br bond cleavage would be a critical factor determining the success of such a synthesis.

Catalytic Applications of 1,3,5 Tris 4 Bromophenyl 1,3,5 Triazinane Derivatives

Triazine-Based Heterogeneous Catalysts

Derivatives of 1,3,5-tris(4-bromophenyl)-1,3,5-triazinane are instrumental in the formation of covalent triazine frameworks (CTFs), a class of porous organic polymers with significant potential in heterogeneous catalysis. The bromo-substituents on the phenyl rings can be readily transformed into other functional groups or used as points of extension through cross-coupling reactions, leading to the formation of extended, porous networks. These triazine-based frameworks are prized for their high surface area, tunable porosity, and exceptional thermal and chemical stability.

The nitrogen-rich triazine core of these frameworks provides a high density of basic sites, making them effective as solid base catalysts. For instance, CTFs have demonstrated catalytic activity in reactions such as the conversion of CO₂ into organic carbonates. acs.orgmdpi.com The precise arrangement of functional groups within the crystalline structure of CTFs allows for the creation of well-defined active sites, enhancing catalytic selectivity.

Furthermore, the functionalization of these frameworks can be tailored to specific catalytic applications. For example, the incorporation of different aromatic linkers between the triazine nodes can influence the electronic properties and the accessibility of the catalytic sites within the porous structure. frontiersin.org The synthesis of these materials often involves methods like ionothermal synthesis, where the trimerization of nitriles or the polymerization of pre-functionalized triazine monomers occurs at elevated temperatures. acs.orgfrontiersin.org

Photocatalysis for Hydrogen Evolution Reactions

The photocatalytic hydrogen evolution rate (HER) is a key metric for evaluating the efficiency of these materials. Research has shown that the structural diversity of CTFs significantly impacts their HER. For example, a study of 39 different CTFs synthesized via Suzuki-Miyaura polycondensation revealed that the best-performing materials were based on benzonitrile (B105546) and dibenzo[b,d]thiophene sulfone linkers. nih.gov The electron affinity and the dispersibility of the CTF particles in the reaction medium were identified as key predictors of photocatalytic activity. nih.gov

The stacking arrangement of the polymer layers within the framework also plays a crucial role. For instance, CTFs with an AA stacking arrangement have shown a higher hydrogen evolution rate (4691.73 μmol g⁻¹ h⁻¹) compared to those with an AB stacking arrangement (3415.30 μmol g⁻¹ h⁻¹), a difference attributed to enhanced interlayer overlapping and improved charge carrier mobility in the AA-stacked structure. rsc.orgnih.gov The introduction of co-catalysts, such as platinum, can further enhance the hydrogen evolution rates of these triazine-based frameworks. nih.gov

Table 1: Performance of Various Triazine-Based Frameworks in Photocatalytic Hydrogen Evolution

CatalystLinker/Synthesis MethodHydrogen Evolution Rate (μmol g⁻¹ h⁻¹)Sacrificial AgentCo-catalystLight SourceReference
CTF-AAAA stacking4691.73Not SpecifiedNot SpecifiedVisible Light rsc.orgnih.gov
CTF-ABAB stacking3415.30Not SpecifiedNot SpecifiedVisible Light rsc.orgnih.gov
T-CMP-1More triazine units3214.3Ascorbic acidNot SpecifiedVisible Light (λ > 420 nm) acs.org
T-CMP-2Fewer triazine units242.1Ascorbic acidNot SpecifiedVisible Light (λ > 420 nm) acs.org
Optimized CTFFast tuning method1072Not SpecifiedNot SpecifiedVisible Light (>420 nm) rsc.org
ThPy-CPPThiophene-triazine16690Not SpecifiedNoneVisible Light nih.gov
PhPy-CPPPhenyl-triazine3480Not SpecifiedNoneVisible Light nih.gov
FCNPyrolysis of CTF17.1 (per 6h)Not SpecifiedNot SpecifiedVisible Light mdpi.com
CTF (Nitrile trimerization)Biphenylene linker132.15Not SpecifiedNot Specified>420 nm mdpi.com
CTF (Suzuki coupling)Biphenylene linker118.31Not SpecifiedNot Specified>420 nm mdpi.com
CTF (Polycondensation)Biphenylene linker7.4Not SpecifiedNot Specified>420 nm mdpi.com

Note: The performance of photocatalysts can vary based on reaction conditions, including the type and concentration of the sacrificial agent, the presence and nature of co-catalysts, and the specifics of the light source.

Ligand Design for Metal-Catalyzed Reactions

The 1,3,5-triazine (B166579) core of this compound derivatives provides a versatile platform for the design of polydentate ligands for a variety of metal-catalyzed reactions. The nitrogen atoms within the triazine ring and on appended side chains can act as coordination sites for transition metals. The bromo-phenyl groups are particularly useful as they can be functionalized through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to introduce a wide array of donor groups. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com

For example, triazine-based ligands have been successfully employed in copper-catalyzed oxidation reactions. Copper(II) complexes with ligands derived from N,N-dimethyl-4,6-di(pyridin-2-yl)-1,3,5-triazin-2-amine have been shown to mimic the activity of phenoxazinone synthase and catecholase. rsc.org The geometry of the resulting metal complex, which can be controlled by the ligand design, is crucial for its catalytic performance. rsc.org In some cases, the copper complexes themselves can be supported on materials like magnetic SBA-15 to create robust and recyclable catalysts for reactions such as the Ullmann O-arylation of phenols. tandfonline.com

Palladium complexes featuring triazine-based ligands have also demonstrated high activity in C-C bond-forming reactions. For instance, a palladium complex with a photoswitchable azopyridyl-triazole ligand has been used to control the catalytic activity in the Suzuki coupling reaction through light-induced changes in solubility. nih.gov This highlights the potential for creating "smart" catalysts based on triazine scaffolds.

Table 2: Examples of Metal-Catalyzed Reactions Using Triazine-Derived Ligands

MetalLigand TypeReaction TypeReference
CopperN,N-dimethyl-4,6-di(pyridin-2-yl)-1,3,5-triazin-2-amineOxidation (Phenoxazinone synthase and catecholase mimic) rsc.org
CopperDendritic nitrogen ligand on magnetic SBA-15Ullmann O-arylation tandfonline.com
Copper2-Iminocoumarin-1,3,5-triazine derivativesNot specified (cytotoxic properties studied) mdpi.com
Copper2,4,6-Tris(di-2-pyridylamine)-1,3,5-triazineMagnetic properties studied acs.org
PalladiumAzopyridyl-triazole ligandSuzuki coupling nih.gov

Future Research Directions and Translational Outlook

Emerging Methodologies for Precise Structural Control

The ability to exert precise control over the three-dimensional arrangement of atoms and functional groups within a molecule is paramount for tailoring its properties. For 1,3,5-triazinane (B94176) systems, future research will increasingly focus on methodologies that allow for the synthesis of derivatives with predefined stereochemistry and substitution patterns.

One promising avenue is the development of stereocontrolled synthesis strategies. This includes the use of chiral catalysts or auxiliaries to induce asymmetry in the triazinane ring, leading to the formation of specific enantiomers or diastereomers. Such chiral triazinanes could find applications in asymmetric catalysis or as components of chiral separation media.

Furthermore, multicomponent reactions are emerging as a powerful tool for the efficient construction of complex molecular architectures in a single step. mdpi.com Adapting these one-pot procedures to the synthesis of unsymmetrically substituted 1,3,5-triazinanes, where different aryl groups are present on the nitrogen atoms, would significantly expand the accessible chemical space and allow for the fine-tuning of electronic and steric properties.

Microwave-assisted organic synthesis (MAOS) has also been shown to be an effective technique for accelerating the synthesis of 1,3,5-triazine (B166579) derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. Future work will likely involve the optimization of microwave protocols for the synthesis of a broader range of 1,3,5-tris(aryl)-1,3,5-triazinanes, including the title compound, with a focus on scalability and energy efficiency.

Integration into Advanced Hybrid Materials Systems

The unique structural and electronic properties of 1,3,5-tris(4-bromophenyl)-1,3,5-triazinane make it an attractive candidate for incorporation into advanced hybrid materials. The presence of the bromine atoms on the phenyl rings provides reactive handles for post-synthetic modification through various cross-coupling reactions. This allows for the covalent integration of the triazinane core into larger polymeric structures or onto the surface of inorganic materials.

A significant area of future research will be the use of 1,3,5-triazinane derivatives as building blocks for the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The C3-symmetric nature of the triazinane core is well-suited for the formation of porous, crystalline materials with high surface areas and tunable pore sizes. These materials have potential applications in gas storage and separation, catalysis, and sensing. researchgate.net The bromine substituents can also participate in halogen bonding interactions, which can be exploited as a design element in the crystal engineering of novel supramolecular assemblies and hybrid materials.

The integration of 1,3,5-triazinane units into polymer backbones is another promising direction. This could lead to the development of new polymers with enhanced thermal stability, specific optical properties, or improved mechanical strength. For instance, incorporating the rigid triazinane core into a flexible polymer chain could result in materials with interesting liquid crystalline or shape-memory properties.

Theoretical Predictions Guiding Experimental Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern materials science, enabling the prediction of molecular properties and guiding the design of new materials. For this compound and its derivatives, theoretical calculations can provide valuable insights into their electronic structure, conformational preferences, and potential for intermolecular interactions.

Density Functional Theory (DFT) calculations, for example, can be used to predict the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding the electronic and optical properties of these compounds. mdpi.comnih.gov This information can guide the design of new derivatives with tailored absorption and emission characteristics for applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors.

Molecular dynamics (MD) simulations can be employed to study the self-assembly behavior of 1,3,5-triazinane derivatives in solution or at interfaces. This can aid in the design of molecules that form well-defined nanostructures, such as nanotubes or vesicles, with potential applications in drug delivery or nanotechnology. Furthermore, theoretical predictions can be used to screen virtual libraries of 1,3,5-triazinane derivatives for specific properties, thereby prioritizing synthetic efforts towards the most promising candidates and accelerating the discovery of new functional materials.

Scalable Synthesis and Industrial Relevance of Triazinane-Based Materials

For any new material to have a significant impact, it is essential that it can be produced on a large scale in a cost-effective and environmentally friendly manner. A key future research direction for this compound is the development of scalable and sustainable synthetic routes. The established laboratory synthesis involves the condensation of p-bromoaniline with formaldehyde (B43269). nih.gov

Future work will focus on optimizing this process for industrial production. This includes exploring continuous flow synthesis, which offers advantages in terms of safety, efficiency, and scalability over traditional batch processes. The development of greener synthetic methods, utilizing non-toxic solvents and reagents, and minimizing waste generation, will also be a priority. mdpi.comchim.it

The industrial relevance of 1,3,5-triazinane-based materials will ultimately depend on their performance in specific applications. The inherent properties of the 1,3,5-triazinane core, such as its rigidity and thermal stability, suggest potential applications in high-performance polymers, coatings, and adhesives. The ability to functionalize the peripheral aryl groups opens up possibilities for creating materials with a wide range of properties, from flame retardants to advanced optical materials. As research in these areas progresses, and as scalable synthetic methods become available, the translational outlook for this compound and related materials is highly promising.

The following table summarizes key synthetic methodologies and their potential for scalable production of triazinane-based materials:

Synthesis MethodKey FeaturesPotential for Scalability
Multicomponent Reactions High atom economy, convergent synthesis.Good, especially for one-pot processes.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times.Moderate, best suited for small to medium scale.
Flow Chemistry Precise control over reaction conditions, high throughput.Excellent for large-scale industrial production.
Catalytic Methods Use of catalysts to improve efficiency and selectivity.High, dependent on catalyst cost and recyclability.

Q & A

Q. What synthetic routes are optimal for preparing 1,3,5-tris(4-bromophenyl)-1,3,5-triazinane, and how can reaction yields be improved?

The compound is typically synthesized via cyclocondensation of 4-bromobenzaldehyde derivatives with amines. reports a 70% yield using a triazine-forming reaction under reflux conditions in polar aprotic solvents (e.g., DMF). Key parameters include stoichiometric control of brominated aryl precursors and reaction temperature (198–200°C). IR and NMR data confirm the formation of the triazinane ring (δ 4.92 ppm for CH2–N protons in 1^1H-NMR) and para-bromophenyl substituents (806 cm1^{-1} in IR) . Alternative methods described in involve trifluoromethanesulfonic acid-catalyzed trimerization of 4-bromobenzonitrile, achieving similar yields but requiring rigorous moisture control.

Q. How can structural characterization of this compound be systematically performed?

A multi-technique approach is recommended:

  • NMR : 1^1H-NMR (500 MHz, DMSO-d6d_6) reveals triazinane CH2–N protons at δ 4.92 ppm and aromatic protons at δ 7.03–7.32 ppm. 13^{13}C-NMR confirms aromatic carbons (δ 111.96–147.86 ppm) and aliphatic carbons (δ 66.99 ppm) .
  • X-ray crystallography : provides a crystal structure (monoclinic system, space group P21/cP2_1/c) with bond lengths and angles critical for validating computational models .
  • Mass spectrometry : EI-MS shows a molecular ion peak at m/z 552 (M+^+) with fragmentation patterns consistent with Br loss (m/z 479, 464) .

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) calculations using Gaussian or ORCA software can predict frontier molecular orbitals (HOMO-LUMO gaps) and nucleophilic/electrophilic sites. demonstrates that replacing oxygen with sulfur in the triazinane ring (e.g., 1,3,5-triazinane-2,4,6-trithione derivatives) alters electronic properties, with C=S stretching at 438 cm1^{-1} in Raman spectra . Pairing DFT with experimental IR/Raman data ( ) enhances accuracy in predicting reactivity for bromine substitution or ring-opening reactions.

Q. How do steric and electronic effects of para-bromophenyl groups influence supramolecular interactions?

The bulky bromine atoms induce steric hindrance, limiting π-π stacking but promoting halogen bonding (C–Br···N/O interactions). ’s crystal structure reveals intermolecular Br···Br contacts (3.45 Å), stabilizing the lattice . Comparative studies with nitro/methoxy analogs () show that electron-withdrawing groups (e.g., –Br) reduce electron density on the triazinane ring, affecting coordination with metal ions or Lewis acids.

Q. What methodologies assess the mutagenic potential of this compound under regulatory frameworks?

outlines an OECD QSAR approach to predict Ames mutagenicity. Key steps include:

  • In silico screening : Using tools like Derek Nexus or ToxTree to identify structural alerts (e.g., triazinane rings with electrophilic substituents).
  • In vitro validation : Salmonella typhimurium strains (TA98/TA100) with metabolic activation (S9 fraction) test frameshift/base-pair mutations . Contradictions arise if metabolites (e.g., debrominated intermediates) exhibit higher toxicity than the parent compound, as seen in ’s cytochrome P450 biotransformation studies .

Q. Can this compound serve as a flame retardant, and what analytical methods evaluate its degradation pathways?

highlights its potential as an alternative to aromatic brominated flame retardants (ABFRs). Key evaluations include:

  • Thermogravimetric analysis (TGA) : Decomposition onset >250°C, with bromine release detected via gas chromatography-mass spectrometry (GC-MS).
  • Ecotoxicology : Metabolism by human CYP3A4 produces 2,3-dibromopropyl derivatives, requiring LC-MS/MS to track persistent metabolites .

Methodological Notes

  • Contradictions in synthesis : uses aldehydes, while employs nitriles. Researchers must optimize based on desired purity and scalability.
  • Software for structural refinement : SHELXL () is recommended for crystallographic refinement due to its robustness in handling heavy atoms (Br) and disorder modeling .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.